
6-Bromo-3-(2-pyridyl)coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(2-pyridyl)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-pyridyl)coumarin typically involves the reaction of 6-bromo-3-formylcoumarin with 2-pyridylacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-3-(2-pyridyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of 6-substituted-3-(2-pyridyl)coumarin derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
6-Bromo-3-(2-pyridyl)coumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-3-(2-pyridyl)coumarin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3-(2-Pyridyl)coumarin: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-3-(4-pyridyl)coumarin: Similar structure but with the pyridyl group at a different position, potentially altering its properties.
3-(2-Pyridyl)-7-hydroxycoumarin: Contains a hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
6-Bromo-3-(2-pyridyl)coumarin is unique due to the presence of both the bromine atom and the 2-pyridyl group
特性
CAS番号 |
958-58-7 |
|---|---|
分子式 |
C14H8BrNO2 |
分子量 |
302.12 g/mol |
IUPAC名 |
6-bromo-3-pyridin-2-ylchromen-2-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-4-5-13-9(7-10)8-11(14(17)18-13)12-3-1-2-6-16-12/h1-8H |
InChIキー |
IDHKCWBINRCURJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



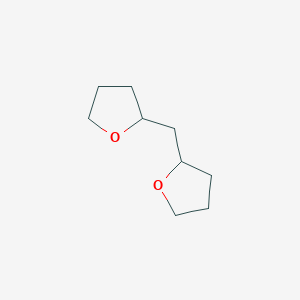
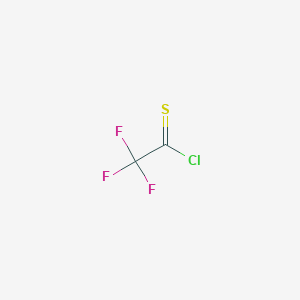
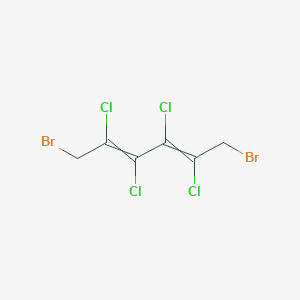

![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
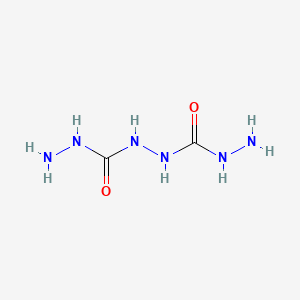
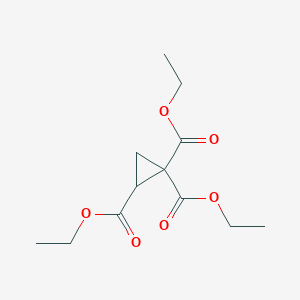
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
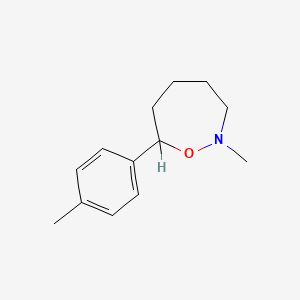
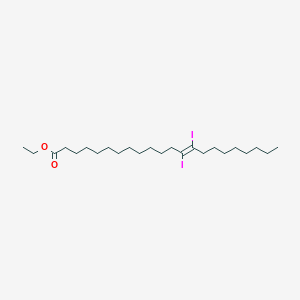
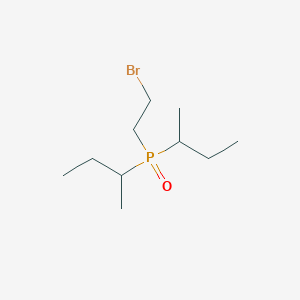
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
